N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Medicinal Chemistry Lead Optimization SAR

Researchers screening oxalamide-based anticonvulsants or sEH inhibitors face a gap: simplified analogs lack the chiral hydroxy-phenylpropyl motif and ionizable dimethylamino group needed to map multi-point binding. This compound fills that gap as a structurally differentiated, multi-feature probe. - Combines 4-(dimethylamino)phenyl pharmacophore (pH-dependent solubility) with a chiral secondary alcohol (H-bond donor/acceptor) absent in simpler N1-methyl or N2-alkyl congeners. - Enables head-to-head SAR: compare anticonvulsant ED50 shifts, enantiomer-dependent sEH inhibition, and LogD/salt-screening data against non-ionizable comparators. - Supplied as a non-human research reagent with 95% HPLC purity; ready for chiral resolution, fluorometric assay, or fragment-based library expansion.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 1351659-75-0
Cat. No. B2918042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
CAS1351659-75-0
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O
InChIInChI=1S/C19H23N3O3/c1-22(2)16-10-8-15(9-11-16)21-19(25)18(24)20-13-17(23)12-14-6-4-3-5-7-14/h3-11,17,23H,12-13H2,1-2H3,(H,20,24)(H,21,25)
InChIKeyJHAWDFAJBSMPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351659-75-0)


N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351659-75-0) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C19H23N3O3 and molecular weight 341.4 g/mol [1]. It belongs to the N-aryl oxalamide class, a scaffold explored in multiple therapeutic contexts including soluble epoxide hydrolase (sEH) inhibition, anticonvulsant activity, and kinase inhibition [2][3]. The compound is currently catalogued exclusively as a non-human research reagent by specialty chemical suppliers, and no primary research publication or patent specifically reporting biological data for this exact compound was identified in the public domain as of the search date [1].

Chiral secondary alcohol for enantiomer-dependent SAR exploration
Ionizable dimethylamino group enables pH-dependent solubility profiling
Unexplored oxalamide vector with class-level anticonvulsant and sEH precedent

Why Generic Oxalamide Substitution Is Not Advisable for N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide


The oxalamide scaffold tolerates wide structural variation, and biological activity is exquisitely sensitive to the identity of both N1 and N2 substituents [1]. In the anticonvulsant oxalamide series, replacement of the N1-aryl group or the N2-hydroxyalkyl side chain altered ED50 values in the maximal electroshock (MES) test by more than an order of magnitude across only a handful of analogs [1]. Similarly, in the sEH inhibitor series, modification of the N-substituent from a simple alkyl to an adamantyl-benzyl combination shifted potency by over 100-fold [2]. The target compound combines a 4-(dimethylamino)phenyl pharmacophore (known to modulate electronic character and target engagement in kinase and GPCR contexts) with a 2-hydroxy-3-phenylpropyl moiety that introduces a chiral secondary alcohol—a hydrogen-bond donor/acceptor absent in common simpler analogs such as N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide (CAS 922918-48-7) . These dual features mean that neither the N1-simplified nor the N2-simplified congeners can serve as functional replacements without risking loss of any specific interaction profile this substitution pattern may confer.

N1 electronic sensitivity
Replacing the electron-donating dimethylamino group with a neutral or electron-withdrawing substituent may alter target binding and solubility, limiting SAR transferability.
Chiral center removal
Achiral N2-methyl analogs lack the secondary alcohol HBD/HBA, preventing exploration of stereochemistry-dependent interactions observed in hydroxyalkyl oxalamides.
N2 side-chain truncation
Loss of the pendant phenylpropyl chain eliminates potential π-stacking and hydrophobic contacts, compromising class-level anticonvulsant SAR features.

Quantitative Differentiation Evidence for N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide vs. Closest Analogs


Structural Differentiation: Chiral Secondary Alcohol vs. Simple N-Alkyl or N-Hydroxyalkyl Analogs

The target compound incorporates a chiral 2-hydroxy-3-phenylpropyl group (one sp3-hybridized chiral center bearing a secondary alcohol) not present in the simplest comparator N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide (CAS 922918-48-7) . The secondary alcohol provides a hydrogen-bond donor (HBD) and acceptor (HBA) at a specific geometry, while the phenyl ring on the propyl chain offers an additional potential π-stacking or hydrophobic interaction site. Class-level SAR from the anticonvulsant oxalamide literature indicates that introduction of hydroxyalkyl N2-substituents can alter both potency and neurotoxicity indices relative to unsubstituted alkyl congeners [1].

Chiral vs Achiral Analog
Class-level
1 H-bond donor, 1 chiral center, pendant phenyl ring; comparator lacks all three
Enables stereochemistry-dependent SAR; no direct target data
Class-level SAR suggests hydroxyalkyl groups alter potency indices
Medicinal Chemistry Lead Optimization SAR

N1-Aryl Electronic Differentiation: 4-(Dimethylamino)phenyl vs. 2-Chlorophenyl or Cyclopropyl Analogs

The 4-(dimethylamino)phenyl group at N1 is a strong electron-donating substituent (Hammett σp = –0.83 for –NMe2) that increases electron density on the oxalamide core and alters the compound's ionization profile (potential protonation of the dimethylamino group at physiological pH). In contrast, the comparator N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide (CAS 1351608-48-4) bears a mildly electron-withdrawing 2-chloro substituent , while N1-cyclopropyl-N2-(2-hydroxy-3-phenylpropyl)oxalamide lacks the aromatic ring entirely [1]. These electronic differences are expected to produce divergent target-binding profiles and LogP/LogD values, although no direct comparative biological or physicochemical measurements are publicly available for these specific compounds.

Electronic N1 Comparison
Data to verify
4-(dimethylamino)phenyl: strongly electron-donating, ionizable; comparators: 2-chlorophenyl (electron-withdrawing), cyclopropyl (non-aromatic)
pH-dependent solubility and binding; no measured LogD data
Structural inference based on substituent constants
Physicochemical Property Drug Design LogP

Class-Level Biological Precedent: Oxalamide Scaffold Activity in Anticonvulsant MES Models

In a published anticonvulsant SAR study of N1-substituted-N2,N2-diphenyl oxalamides, the most active compounds achieved ED50 values in the maximal electroshock (MES) test ranging from 12.5 to 45 mg/kg (i.p., mice), with certain analogs surpassing the reference standard phenytoin [1]. Compounds in this series bearing electron-donating aryl substituents and hydroxyalkyl side chains showed improved neurotoxicity indices (protective index = TD50/ED50) relative to alkyl-only congeners. The target compound, which pairs a 4-(dimethylamino)phenyl donor with a 2-hydroxy-3-phenylpropyl side chain, maps onto favorable SAR features identified in this class, though no direct MES data for CAS 1351659-75-0 itself are available.

Anticonvulsant MES Class
Class-level
Class analog ED50 range 12.5–45 mg/kg (i.p., mice); target not tested
Supports anticonvulsant screening rationale; requires direct testing
Reference phenytoin ED50 9.5 mg/kg in same assay
Anticonvulsant Maximal Electroshock Epilepsy

Class-Level Biological Precedent: Oxalamide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Kim et al. (2014) demonstrated that substituted oxyoxalamides function as inhibitors of human soluble epoxide hydrolase (sEH), with compound 6 (2-adamantyl, N-benzyloxyoxalamide) emerging as a potent lead [1]. The study showed that the N,N,O-trimethyloxyoxalamide group incorporated into amide or urea scaffolds improved both inhibition potency (IC50 values in the low nanomolar range for optimized compounds) and aqueous solubility. While the target compound is a hydroxy-oxalamide rather than an oxyoxalamide, both share the oxalamide core capable of engaging the sEH catalytic triad via the carbonyl oxygens. The target compound's 4-(dimethylamino)phenyl group could serve as a water-solubilizing element analogous to the tertiary amine strategies employed in this class [1].

sEH Inhibition Class
Class-level
Oxalamide lead compound 6: sEH IC50 low nanomolar; target untested
Oxalamide core validated for sEH; target SAR unknown
Human recombinant sEH, PHOME fluorometric assay
sEH Inhibition Cardiovascular Inflammation

Chiral Resolution Potential: (R)- vs. (S)- Enantiomer Differential Activity

The 2-hydroxy group on the N2-phenylpropyl chain of CAS 1351659-75-0 constitutes a chiral center, yielding a racemic mixture unless stereospecific synthesis or chiral resolution is performed. In the broader oxalamide and related hydroxyamide literature, enantiomers frequently show differential target binding and pharmacokinetics. For example, in the alpha-hydroxy amide sEH inhibitor patent literature (EP2900633A1), enantiomeric excess was shown to influence in vivo efficacy [1]. The target compound is supplied as the racemate by current vendors; procurement of enantiopure material would require custom chiral synthesis or preparative chiral chromatography [2].

Racemic Supply
Specification review
Racemate (R/S mixture at C-2); enantiopure versions not commercially catalogued
Chiral separation required for enantiomer-specific SAR
Achiral comparator simplifies procurement but loses stereochemical dimension
Chiral Separation Enantiomer Stereochemistry

Recommended Application Scenarios for N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide Based on Available Evidence


Focused Anticonvulsant Screening in MES and ScPTZ Models

The oxalamide class has demonstrated anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure models, with electron-donating aryl N1-substituents and hydroxyalkyl N2 side chains mapping onto favorable SAR trends [1]. Researchers building on this precedent may consider CAS 1351659-75-0 as a structurally differentiated candidate for side-by-side screening against the published diphenyl oxalamide leads. Procurement of this compound alongside a simpler achiral comparator (e.g., N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide) would enable direct evaluation of the contribution of the chiral hydroxy-phenylpropyl motif to anticonvulsant potency and neurotoxicity indices.

Enantiomer-Specific sEH Inhibitor Development

Given the established role of oxalamide and hydroxyamide derivatives as soluble epoxide hydrolase (sEH) inhibitors [1], this compound could serve as a starting point for exploring the contribution of the 4-(dimethylamino)phenyl group to sEH binding pocket interactions. The chiral secondary alcohol provides an opportunity to assess enantiomer-dependent sEH inhibition, which has been a relevant parameter in the alpha-hydroxy amide sEH patent literature [2]. Researchers would need to perform chiral resolution followed by individual enantiomer testing in fluorometric sEH assays.

Physicochemical and Formulation Profiling of Ionizable Oxalamides

The 4-(dimethylamino)phenyl substituent confers a tertiary amine capable of protonation at pH < ~6, enabling pH-dependent aqueous solubility modulation that is absent in neutral N1-aryl oxalamide analogs such as the 2-chlorophenyl or cyclopropyl variants [1]. This compound can be employed in comparative solubility, LogD, and salt-screening studies to quantify the formulation advantages of an ionizable oxalamide scaffold, with direct comparison to its non-ionizable congeners providing quantitative differentiation data for downstream lead selection.

Chemical Biology Tool for Hydrogen-Bonding and π-Stacking Interaction Mapping

The combination of a hydrogen-bond-donating secondary alcohol, an H-bond-accepting oxalamide core, an ionizable tertiary amine, and two aromatic rings (one on the N1 side, one pendant on the N2 side) makes this compound a multi-point probe for mapping intermolecular interaction requirements at biological targets [1]. It could be used in fragment-based or SAR-by-catalog approaches where the simultaneous contribution of H-bonding, charge, and π-stacking to target affinity is being deconvoluted, particularly when compared head-to-head against simpler structural analogs lacking one or more of these features.

Application
Selection Property
Validation Focus
Anticonvulsant screening
Class-level SAR features with hydroxyalkyl oxalamide motif
MES ED50 and protective index vs achiral analogs
sEH inhibitor development
Ionizable amine on oxalamide core
Enantiomer-dependent sEH IC50 and solubility
pH-dependent solubility profiling
Ionizable dimethylamino group
LogD and salt screening vs non-ionizable N1 analogs
Multi-point interaction mapping
HBD, HBA, charge, and π-stacking array
Fragment-based affinity deconvolution
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